molecular formula C9H18N2O2 B2936221 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine CAS No. 259180-76-2

2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine

Cat. No.: B2936221
CAS No.: 259180-76-2
M. Wt: 186.255
InChI Key: AJMIEHWSRRZZFV-UHFFFAOYSA-N
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Description

2-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)ethanamine is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where a nitrogen atom is shared between two rings, one of which contains oxygen atoms

Safety and Hazards

The compound is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyleneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. Common reagents used in the synthesis include ethylene glycol and piperidone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can vary depending on the specific application, but generally, the compound’s spirocyclic structure allows for unique interactions with biological molecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine is unique due to its specific spirocyclic structure and the presence of the ethanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-3-6-11-4-1-9(2-5-11)12-7-8-13-9/h1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIEHWSRRZZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 12.7 g of 4,4-ethylenedioxy-1-piperidineacetonitrile, 1.3 ml of Raney nickel and 113 ml of 2% methanolic solution of ammonia was catalytically hydrogenated at room temperature under 50 atm for 20 hours. After the reaction, the catalyst was filtered off, and the filtrate was concentrated. The resulting pale green liquid was purified by alumina column chromatography [eluting solvent: ethyl acetate→ethyl acetate—methanol (10:1)] to give 10.1 g of a colorless liquid.
Quantity
12.7 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
catalyst
Reaction Step One

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